4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Description
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGZGMAJPOQZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent two-step strategy can be employed, where inexpensive starting materials are mixed and subjected to mild reaction conditions to yield the desired product . Another approach involves the preparation of key intermediates, such as 4-amino-2-bromopyridine, followed by iodination and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methoxy or amine positions.
Scientific Research Applications
Anticancer Activity
The pyrrolo[3,2-c]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit potent antitumor activities against various cancer cell lines.
Case Study: MPS1 Inhibition
A notable study focused on the design and optimization of MPS1 inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine scaffold. The compound demonstrated:
- Potent Inhibition : IC50 values as low as 0.025 μM against MPS1.
- Antiproliferative Effects : Effective in inhibiting cell proliferation in HCT116 human tumor xenograft models, supporting its potential as a therapeutic agent in cancer treatment .
Table 1: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10t | HeLa | 0.12 | Inhibition of tubulin polymerization |
| 10t | SGC-7901 | 0.15 | Disruption of microtubule dynamics |
| 10t | MCF-7 | 0.21 | Induction of apoptosis |
Antidiabetic Properties
Pyrrolo[3,2-c]pyridine derivatives have shown promise in managing diabetes through mechanisms that enhance insulin sensitivity and glucose uptake.
Research Findings
Studies indicate that certain derivatives can significantly reduce blood glucose levels without adversely affecting insulin concentrations. For instance:
- Compounds were found to increase insulin sensitivity by over 30% in adipocytes .
- These findings suggest potential applications in treating type 2 diabetes and related metabolic disorders.
Analgesic Activity
Some modifications of pyrrolo[3,2-c]pyridine derivatives have been evaluated for analgesic effects.
Research Overview
In animal models, certain derivatives exhibited analgesic activity superior to standard analgesics like acetylsalicylic acid (ASA). However, many tested compounds did not show significant analgesic effects, indicating the need for further structural optimization .
Other Therapeutic Applications
Beyond anticancer and antidiabetic activities, pyrrolo[3,2-c]pyridine compounds are being explored for their roles in:
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Neuroprotective Effects : Applications in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs) and FGFRs . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis. The pathways involved include the regulation of cell cycle progression and signal transduction.
Comparison with Similar Compounds
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine ()
- Structural Differences : The pyrrolo ring system differs in fusion positions ([2,3-b] vs. [3,2-c]), altering electronic distribution. The 2-pyrimidinamine substituent introduces additional hydrogen-bonding capacity.
- Synthesis : Prepared via Suzuki-Miyaura coupling or Vilsmeier-Haack reactions, similar to methods for 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine .
- Applications : Used in kinase inhibitor research due to its planar structure and affinity for ATP-binding pockets .
4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine ()
- Structural Differences : Chlorine and isopropyl groups at the 5- and 1-positions, respectively, increase steric bulk and lipophilicity compared to the methoxy-substituted compound.
- Biological Activity : Demonstrates enhanced stability in metabolic assays but reduced solubility in aqueous media .
Pyrazolo-Pyridine Derivatives
4-(Benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine ()
4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine ()
- Key Feature : Planar pyrazolo[3,4-b]pyridine core with diphenyl substituents.
Thieno-Pyridine Analogues
Thieno[3,2-c]pyridin-3-amine ()
- Structural Variation : Replaces the pyrrole ring with a thiophene, introducing sulfur.
Substituent Effects on Activity and Solubility
Biological Activity
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine ring, with a methoxy group at the 4-position and an amine group at the 3-position. This unique structure contributes to its reactivity and biological properties.
The compound primarily functions as an inhibitor of various kinases, particularly fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs). These interactions are crucial in regulating cell proliferation, survival, and migration, making the compound a candidate for cancer therapy.
Inhibition of FGFRs
Research indicates that this compound exhibits significant inhibitory activity against FGFRs. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine demonstrate IC50 values in the nanomolar range against FGFR1–4, suggesting potent anti-cancer properties .
Biological Activity Summary
Case Studies
- In Vitro Studies on Breast Cancer Cells
- Comparative Analysis with Other Derivatives
Therapeutic Applications
The biological activity of this compound positions it as a promising candidate for developing new cancer therapies targeting FGFR signaling pathways. Its ability to inhibit cell migration and invasion further supports its potential as an anti-metastatic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves condensation reactions or functional group modifications on the pyrrolopyridine core. For example, alkylation of the pyrrolo-nitrogen using methyl iodide in dry acetonitrile under reflux (60–80°C) can introduce the methoxy group. Subsequent amination at the 3-position may employ nucleophilic substitution with ammonia or protected amine reagents. Key steps include:
- Solvent selection : Dry acetonitrile or benzene minimizes side reactions .
- Purification : Recrystallization from ethanol or acetonitrile improves purity .
- Monitoring : TLC (dichloromethane mobile phase) and NMR tracking ensure reaction completion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- 1H/13C NMR : Verify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the pyrrolopyridine ring (δ 6.5–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 190.0875 for C₉H₁₁N₃O) .
- FTIR : Detect N-H stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use acetonitrile or ethanol for high-purity crystals .
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves polar byproducts .
- HPLC-PDA : For analytical purity (>95%), employ a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) against kinase targets like CDK2?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 1H-pyrrole nitrogen (e.g., alkyl, aryl) to assess steric effects .
- Functional Group Additions : Replace methoxy with ethoxy or halogen to study electronic impacts on binding .
- Biological Assays : Use kinase inhibition assays (e.g., ATP-competitive ELISA) to quantify IC₅₀ values .
- Computational Docking : Perform AutoDock Vina simulations to predict binding poses in CDK2’s active site .
Q. How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (e.g., Mg²+ concentration) and enzyme sources (recombinant vs. cell lysate) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers across studies .
Q. What computational methods are recommended to predict the binding affinity of this compound derivatives with therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Glide or MOE for pose prediction in targets like PRKCH .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR Modeling : Train models with RDKit descriptors and Random Forest regression to prioritize synthetic targets .
Q. How can thermal stability and degradation pathways of this compound be evaluated for long-term storage?
- Methodological Answer :
- TGA/DSC : Measure decomposition onset temperatures (typically >200°C for pyrrolopyridines) .
- Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light; monitor via HPLC .
- LC-MS : Identify degradation products (e.g., demethylation or ring-opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
